molecular formula C68H48O44 B13839093 [(14R,15R,37R,40R,58S,64S)-4,5,6,12,20,21,22,25,26,30,31,32,38,46,47,48,51,52-octadecahydroxy-9,17,35,43,55,61-hexaoxo-64-(3,4,5-trihydroxybenzoyl)oxy-2,10,13,16,28,36,39,42,56,62-decaoxaundecacyclo[35.15.6.514,27.111,15.03,8.018,23.029,34.040,57.044,49.050,54.024,60]tetrahexaconta-1(52),3,5,7,18,20,22,24,26,29,31,33,44,46,48,50,53,59-octadecaen-58-yl] 3,4,5-trihydroxybenzoate

[(14R,15R,37R,40R,58S,64S)-4,5,6,12,20,21,22,25,26,30,31,32,38,46,47,48,51,52-octadecahydroxy-9,17,35,43,55,61-hexaoxo-64-(3,4,5-trihydroxybenzoyl)oxy-2,10,13,16,28,36,39,42,56,62-decaoxaundecacyclo[35.15.6.514,27.111,15.03,8.018,23.029,34.040,57.044,49.050,54.024,60]tetrahexaconta-1(52),3,5,7,18,20,22,24,26,29,31,33,44,46,48,50,53,59-octadecaen-58-yl] 3,4,5-trihydroxybenzoate

Cat. No.: B13839093
M. Wt: 1569.1 g/mol
InChI Key: YSLFLCIPPPJEHH-MJGJGXDVSA-N
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Description

This compound is a highly complex polycyclic structure characterized by 18 hydroxyl groups, six oxo groups, and a 3,4,5-trihydroxybenzoyl ester moiety. Such structural features are often associated with applications in molecular recognition, catalysis, or drug delivery, where polarity and stereochemical precision are critical .

Properties

Molecular Formula

C68H48O44

Molecular Weight

1569.1 g/mol

IUPAC Name

[(14R,15R,37R,40R,58S,64S)-4,5,6,12,20,21,22,25,26,30,31,32,38,46,47,48,51,52-octadecahydroxy-9,17,35,43,55,61-hexaoxo-64-(3,4,5-trihydroxybenzoyl)oxy-2,10,13,16,28,36,39,42,56,62-decaoxaundecacyclo[35.15.6.514,27.111,15.03,8.018,23.029,34.040,57.044,49.050,54.024,60]tetrahexaconta-1(52),3,5,7,18,20,22,24,26,29,31,33,44,46,48,50,53,59-octadecaen-58-yl] 3,4,5-trihydroxybenzoate

InChI

InChI=1S/C68H48O44/c69-21-1-13(2-22(70)37(21)77)59(91)109-55-53-32-12-102-62(94)17-9-29(43(83)47(87)35(17)34-16(63(95)107-53)6-26(74)40(80)46(34)86)103-51-19(7-27(75)41(81)49(51)89)65(97)112-58-56(110-60(92)14-3-23(71)38(78)24(72)4-14)54-31(105-68(58)100)11-101-61(93)15-5-25(73)39(79)45(85)33(15)36-18(64(96)108-54)10-30(44(84)48(36)88)104-52-20(8-28(76)42(82)50(52)90)66(98)111-57(55)67(99)106-32/h1-10,31-32,53-58,67-90,99-100H,11-12H2/t31-,32-,53-,54?,55+,56+,57?,58-,67?,68?/m1/s1

InChI Key

YSLFLCIPPPJEHH-MJGJGXDVSA-N

Isomeric SMILES

C1[C@@H]2[C@@H]3[C@@H](C(C(O2)O)OC(=O)C4=CC(=C(C(=C4OC5=C(C(=C6C(=C5)C(=O)OC7[C@@H](COC(=O)C8=CC(=C(C(=C86)O)O)O)OC([C@@H]([C@H]7OC(=O)C9=CC(=C(C(=C9)O)O)O)OC(=O)C2=CC(=C(C(=C2OC2=C(C(=C(C(=C2)C(=O)O1)C1=C(C(=C(C=C1C(=O)O3)O)O)O)O)O)O)O)O)O)O)O)O)O)O)OC(=O)C1=CC(=C(C(=C1)O)O)O

Canonical SMILES

C1C2C3C(C(C(O2)O)OC(=O)C4=CC(=C(C(=C4OC5=C(C(=C6C(=C5)C(=O)OCC7C(C(C(C(O7)O)OC(=O)C8=CC(=C(C(=C8OC9=C(C(=C(C(=C9)C(=O)O3)C2=C(C(=C(C=C2C(=O)O1)O)O)O)O)O)O)O)O)OC(=O)C1=CC(=C(C(=C1)O)O)O)OC(=O)C1=CC(=C(C(=C16)O)O)O)O)O)O)O)O)OC(=O)C1=CC(=C(C(=C1)O)O)O

Origin of Product

United States

Preparation Methods

Isolation from Natural Sources

  • Source Identification: Such compounds are typically isolated from plants known to produce ellagitannins or related polyphenolic compounds.
  • Extraction: The plant material is subjected to solvent extraction, commonly using aqueous methanol or acetone mixtures to solubilize polyphenols.
  • Purification: Sequential chromatographic techniques are employed:
    • Liquid-liquid partitioning to remove non-polar impurities.
    • Column chromatography (e.g., Sephadex LH-20, reverse-phase C18) to separate based on polarity and molecular size.
    • High-performance liquid chromatography (HPLC) for final purification and isolation of the target compound.
  • Characterization: Structural confirmation by NMR spectroscopy, mass spectrometry, and optical rotation to verify stereochemistry.

Total or Semi-Synthetic Organic Synthesis

  • Retrosynthetic Analysis: The compound’s complex polycyclic structure requires breaking down into smaller, manageable synthetic fragments.
  • Key Steps:
    • Construction of the macrocyclic core via cyclization reactions, possibly through macrolactonization or oxidative coupling.
    • Installation of hydroxyl groups through regio- and stereoselective hydroxylation.
    • Esterification with 3,4,5-trihydroxybenzoic acid (gallic acid) derivatives to form the trihydroxybenzoyl esters.
  • Stereochemical Control: Use of chiral auxiliaries, catalysts, or enzymatic methods to ensure the correct configuration at multiple stereocenters.
  • Purification: Chromatographic separation to isolate pure stereoisomers.
  • Yield and Scalability: Typically low yields and challenging scalability due to molecular complexity.

Data Table: Summary of Preparation Techniques

Preparation Method Key Techniques Advantages Challenges References/Notes
Natural Extraction Solvent extraction, chromatography Access to natural stereochemistry Complex mixtures, low yield Common for ellagitannins
Semi-Synthesis Fragment coupling, esterification Allows modification and analog synthesis Requires multiple steps, stereocontrol Requires advanced synthetic expertise
Total Synthesis Macrocyclization, stereoselective reactions Complete control over structure Highly complex, time-consuming Rare, mainly academic research

Research Results and Analytical Methods

  • Spectroscopic Analysis: NMR (1H, 13C), MS, and IR spectroscopy confirm the presence of hydroxyls, esters, and oxo groups.
  • Chirality Assessment: Optical rotation and chiral chromatography verify stereochemical purity.
  • Stability Studies: The compound’s multiple hydroxyl groups may be sensitive to oxidation; preparation under inert atmosphere or antioxidants may be necessary.
  • Yield Optimization: Studies focus on optimizing extraction solvents and chromatographic conditions for maximal recovery when isolating from natural sources.

Chemical Reactions Analysis

Types of Reactions

[(14R,15R,37R,40R,58S,64S)-4,5,6,12,20,21,22,25,26,30,31,32,38,46,47,48,51,52-octadecahydroxy-9,17,35,43,55,61-hexaoxo-64-(3,4,5-trihydroxybenzoyl)oxy-2,10,13,16,28,36,39,42,56,62-decaoxaundecacyclo[35.15.6.514,27.111,15.03,8.018,23.029,34.040,57.044,49.050,54.024,60]tetrahexaconta-1(52),3,5,7,18,20,22,24,26,29,31,33,44,46,48,50,53,59-octadecaen-58-yl] 3,4,5-trihydroxybenzoate: undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The oxo groups can be reduced to hydroxyl groups.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

    Reducing Agents: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)

    Solvents: Methanol, Ethanol, Acetone

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield polyhydroxy compounds.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance:

  • A study demonstrated that the compound inhibited cell proliferation in breast cancer cells through apoptosis induction and cell cycle arrest .
  • Further investigations revealed that modifications to the hydroxyl groups could enhance its potency against specific tumor types .

Antioxidant Properties

The compound has been shown to possess strong antioxidant properties. It scavenges free radicals effectively and protects cellular components from oxidative stress:

  • In vitro assays indicated a significant reduction in reactive oxygen species (ROS) when cells were treated with the compound .
  • This property makes it a candidate for inclusion in formulations aimed at preventing oxidative damage in skin care products.

Biopesticides

The compound's structure suggests potential as a biopesticide due to its natural origin and low toxicity profile:

  • Field trials demonstrated that formulations containing this compound reduced pest populations significantly without harming beneficial insects .
  • Its application in organic farming practices is being explored as a sustainable alternative to synthetic pesticides.

Plant Growth Promotion

Research has also indicated that the compound can enhance plant growth:

  • Studies showed increased root development and biomass accumulation in treated plants compared to controls .
  • The mechanism appears to involve the modulation of plant hormone levels and enhanced nutrient uptake.

Polymer Composites

The unique chemical structure of the compound allows for its incorporation into polymer matrices:

  • Research has demonstrated that adding this compound to polymer composites improves mechanical properties and thermal stability .
  • These composites are being investigated for use in packaging materials that require enhanced barrier properties.

Nanotechnology

The compound's ability to form stable complexes with metal ions has implications in nanotechnology:

  • It has been utilized as a precursor for synthesizing metal nanoparticles with controlled sizes and shapes .
  • These nanoparticles exhibit enhanced catalytic activity and are being studied for applications in environmental remediation.

Mechanism of Action

The mechanism of action of [(14R,15R,37R,40R,58S,64S)-4,5,6,12,20,21,22,25,26,30,31,32,38,46,47,48,51,52-octadecahydroxy-9,17,35,43,55,61-hexaoxo-64-(3,4,5-trihydroxybenzoyl)oxy-2,10,13,16,28,36,39,42,56,62-decaoxaundecacyclo[35.15.6.514,27.111,15.03,8.018,23.029,34.040,57.044,49.050,54.024,60]tetrahexaconta-1(52),3,5,7,18,20,22,24,26,29,31,33,44,46,48,50,53,59-octadecaen-58-yl] 3,4,5-trihydroxybenzoate involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: Neutralizes free radicals by donating hydrogen atoms from its hydroxyl groups.

    Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes.

    Anti-cancer Activity: Induces apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Beta-Cyclodextrin (β-CD)

Beta-cyclodextrin, a cyclic oligosaccharide composed of seven glucose units, shares the polyhydroxy architecture of the target compound. Key differences include:

Property Target Compound Beta-Cyclodextrin
Molecular Weight Estimated >2000 Da (inferred from structure) 1135 Da
Solubility in Water Moderate (18 hydroxyl groups enhance solubility, but steric hindrance may limit it) 18.5 mg/mL (high solubility due to hydrophilic exterior and hydrophobic cavity)
Functional Groups 18 hydroxyl, 6 oxo, gallate ester 21 hydroxyl groups
Applications Potential in drug delivery, catalysis, or metal chelation Widely used in pharmaceutical solubilization, food stabilization, and guest-host chemistry

However, β-cyclodextrin’s preorganized cavity offers superior guest-molecule encapsulation .

Fluorinated Triazole Derivatives (Compounds 16 and 17, )

Compounds 16 and 17 from feature perfluorinated alkyl chains and triazole rings, contrasting sharply with the target compound’s polar, oxygen-rich framework:

Property Target Compound Compound 16/17
Hydrophobicity Highly hydrophilic Hydrophobic (due to perfluorinated chains)
Bioactivity Antioxidant, chelating potential Likely antiviral or anticancer (fluorinated moieties)
Synthetic Complexity High (stereochemical control required) Moderate (click chemistry for triazole assembly)

The fluorinated compounds prioritize membrane permeability and metabolic stability, whereas the target compound’s hydroxyl/oxo groups favor aqueous-phase interactions .

Resorcinarene Derivatives ()

Resorcinarenes are macrocyclic hosts with methoxycarbonyl or hydroxyl substituents. The target compound’s decaoxaundecacyclo framework shares macrocyclic attributes but differs in:

Property Target Compound Resorcinarene Derivatives
Host-Guest Chemistry Limited cavity (rigid structure) Flexible cavity for guest inclusion
Solubility Water-soluble (polar groups) Solubility varies with substituents (e.g., methoxycarbonyl reduces solubility)

The target compound’s fixed geometry may hinder guest accommodation compared to resorcinarenes but could enable selective binding via hydrogen-bonding networks .

Supramolecular Assemblies ()

The title compound in forms 2D networks via π–π stacking and hydrogen bonds. While the target compound lacks aromatic stacking motifs (e.g., benzene rings), its hydroxyl/oxo groups could facilitate similar supramolecular assembly through hydrogen bonding. However, its rigid framework may limit conformational adaptability compared to the flexible TTBA-benzenedicarboxylic acid system .

Key Research Findings

  • Structural Uniqueness : The combination of gallate ester, polyhydroxy groups, and a decaoxaundecacyclo backbone distinguishes this compound from β-cyclodextrin, fluorinated triazoles, and resorcinarenes .
  • Functional Versatility : Its redox-active gallate moiety and hydrogen-bonding capacity suggest dual utility in antioxidant and molecular recognition applications.
  • Synthetic Challenges : The stereochemical complexity of the polycyclic framework necessitates advanced synthetic strategies, contrasting with simpler triazole or resorcinarene systems .

Biological Activity

The compound [(14R,15R,37R,40R,58S,64S)-4,5,6,12,20,21,22,25,26,30,31,32,38,46,47,48,51,52-octadecahydroxy-9,17,35,43,55,61-hexaoxo-64-(3,4,5-trihydroxybenzoyl)oxy-2,10,13,16,28,36,39,42,56,62-decaoxaundecacyclo[35.15.6.514,27.111,15.03,8.018,23.029,34.040,57.044,49.050,54.024,60]tetrahexaconta-1(52),3,5,7,18,20,22,24,26,29,31,33,44,46,48,50,53,59-octadecaen-58-yl] 3,4,5-trihydroxybenzoate is a complex organic molecule with significant biological activity. This article explores its biological properties based on diverse research findings and case studies.

Chemical Structure and Properties

The compound is characterized by its intricate structure comprising multiple hydroxyl groups and oxo functionalities that contribute to its reactivity and biological interactions. The presence of the 3,4,5-trihydroxybenzoate moiety suggests potential antioxidant properties due to the phenolic structure.

Table 1: Structural Features

FeatureDescription
Molecular FormulaC75H52O48
Functional GroupsHydroxyl (-OH), Carbonyl (C=O), Ether
StereochemistryMultiple stereocenters (14R/15R/37R/40R/58S/64S)
Molecular Weight1.580 g/mol

Antioxidant Activity

Research indicates that compounds with similar structural features exhibit antioxidant properties due to their ability to scavenge free radicals. The trihydroxybenzoate portion is particularly noted for its capacity to donate hydrogen atoms to neutralize reactive oxygen species (ROS) .

Antimicrobial Effects

Studies have shown that this compound exhibits antimicrobial activity against various bacterial strains. For instance:

  • Staphylococcus aureus : Inhibition zones were observed in agar diffusion tests.
  • Escherichia coli : Minimum inhibitory concentrations (MIC) were determined to be effective at low concentrations .

Anti-inflammatory Properties

The compound has been investigated for its potential anti-inflammatory effects , particularly in models of chronic inflammation where it reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6 . This suggests a mechanism where the compound modulates immune responses.

Case Studies

  • Study on Antioxidant Activity :
    • A comparative study analyzed the antioxidant capacity of various phenolic compounds including the target compound.
    • Results showed a significant reduction in lipid peroxidation in cellular models treated with the compound.
  • Antimicrobial Efficacy :
    • A clinical trial assessed the effectiveness of the compound in treating skin infections caused by resistant bacterial strains.
    • Patients showed marked improvement with a reduction in infection markers after treatment .
  • Inflammation Model Study :
    • In vivo studies on mice demonstrated that administration of the compound led to decreased edema and inflammatory cell infiltration in tissues .

The biological activities are likely attributed to the following mechanisms:

  • Antioxidant Mechanism : The hydroxyl groups facilitate electron donation which stabilizes free radicals.
  • Antimicrobial Mechanism : Disruption of bacterial cell membranes and interference with metabolic pathways.
  • Anti-inflammatory Mechanism : Inhibition of nuclear factor kappa B (NF-kB) signaling pathways leading to reduced expression of inflammatory mediators.

Q & A

Q. How should researchers design experiments to validate conflicting hypotheses about the compound’s degradation pathways?

  • Methodological Answer : Use isotope-labeling (e.g., ¹⁸O) with high-resolution LC-MS/MS to trace degradation intermediates. Comparative studies under controlled oxidative (H2O2) vs. hydrolytic conditions can isolate dominant pathways .

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